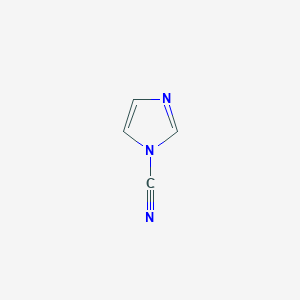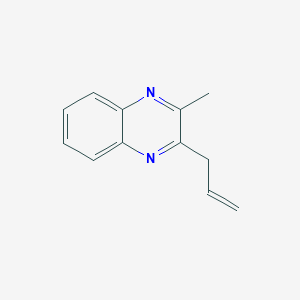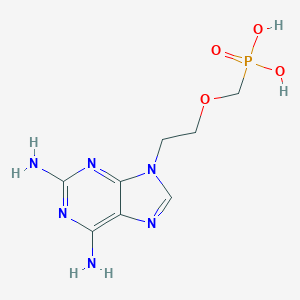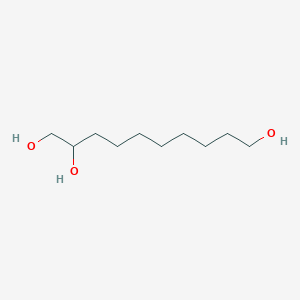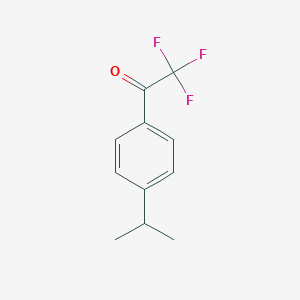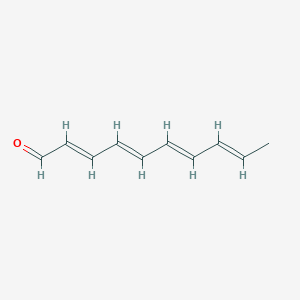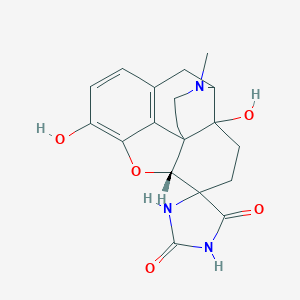
Oxymorphone-6-spirohydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxymorphone-6-spirohydantoin is a synthetic compound that has garnered attention due to its potential as a therapeutic agent. This compound is a derivative of oxymorphone, a semi-synthetic opioid analgesic that is used to treat moderate to severe pain. Oxymorphone-6-spirohydantoin has been shown to have a unique mechanism of action that differs from traditional opioids, making it an interesting target for further research.
作用機序
Oxymorphone-6-spirohydantoin acts on the mu-opioid receptor, which is the same receptor that traditional opioids act on. However, it has been shown to have a different mechanism of action compared to traditional opioids. Oxymorphone-6-spirohydantoin acts as a biased agonist, which means that it activates a specific signaling pathway within the cell that is different from the pathway activated by traditional opioids. This unique mechanism of action may make it a safer and more effective therapeutic agent compared to traditional opioids.
生化学的および生理学的効果
Oxymorphone-6-spirohydantoin has been shown to have similar biochemical and physiological effects as traditional opioids. It produces analgesia, sedation, and respiratory depression. However, it has been shown to have a lower potential for abuse and dependence compared to traditional opioids. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using oxymorphone-6-spirohydantoin in lab experiments is its unique mechanism of action. This compound may be useful in studying the signaling pathways activated by biased agonists. Additionally, oxymorphone-6-spirohydantoin has been shown to have a lower potential for abuse and dependence compared to traditional opioids, which may make it a safer option for lab experiments. However, one limitation of using oxymorphone-6-spirohydantoin in lab experiments is its limited availability. This compound is not widely available, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on oxymorphone-6-spirohydantoin. One area of research is its potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory properties make it a potential candidate for the treatment of conditions such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to fully understand its unique mechanism of action and how it can be used to develop safer and more effective opioid analgesics. Finally, more studies are needed to evaluate the safety and efficacy of oxymorphone-6-spirohydantoin in humans.
合成法
Oxymorphone-6-spirohydantoin is synthesized by reacting oxymorphone with isatin in the presence of a base. The reaction yields a mixture of isomers, which can be separated using chromatography. The final product is obtained after recrystallization from a suitable solvent. This synthesis method has been optimized to produce high yields of pure oxymorphone-6-spirohydantoin.
科学的研究の応用
Oxymorphone-6-spirohydantoin has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have analgesic properties that are comparable to traditional opioids, but with a unique mechanism of action. This compound has also been studied for its potential as an antidepressant, anticonvulsant, and neuroprotective agent. Additionally, oxymorphone-6-spirohydantoin has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
123016-74-0 |
|---|---|
製品名 |
Oxymorphone-6-spirohydantoin |
分子式 |
C19H21N3O5 |
分子量 |
371.4 g/mol |
IUPAC名 |
(7aR)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C19H21N3O5/c1-22-7-6-17-12-9-2-3-10(23)13(12)27-14(17)18(15(24)20-16(25)21-18)4-5-19(17,26)11(22)8-9/h2-3,11,14,23,26H,4-8H2,1H3,(H2,20,21,24,25)/t11?,14-,17?,18?,19?/m1/s1 |
InChIキー |
HWFHCCZUFOUIIK-ADNPRLSESA-N |
異性体SMILES |
CN1CCC23[C@@H]4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
正規SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
同義語 |
oxymorphone-6 alpha-spirohydantoin oxymorphone-6-spirohydantoin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



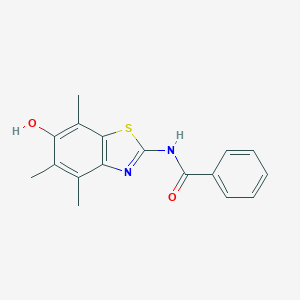
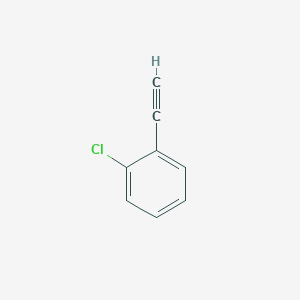
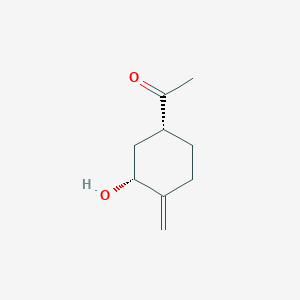
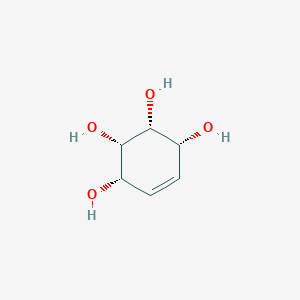
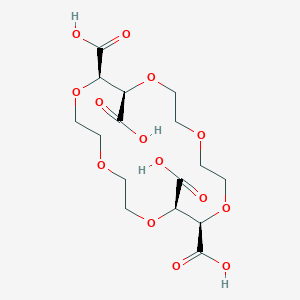
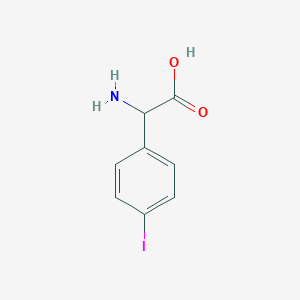
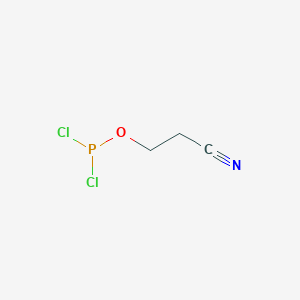
![3-Ethoxyfuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B43554.png)
